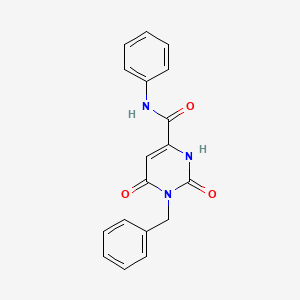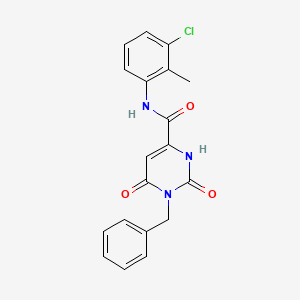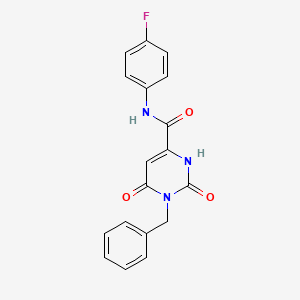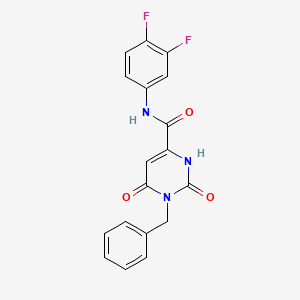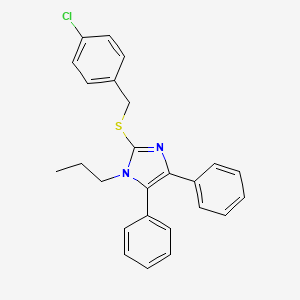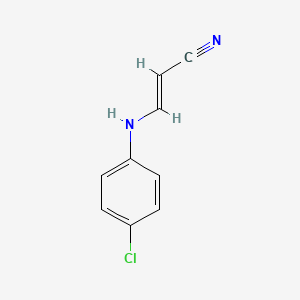![molecular formula C19H22ClFN2OS B3035819 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol CAS No. 338422-09-6](/img/structure/B3035819.png)
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol
Vue d'ensemble
Description
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol, commonly referred to as CPFS, is a synthetic compound that has been studied for its potential applications in scientific research. CPFS is a heterocyclic compound that contains both an amine and a sulfanyl group. It is a highly polar molecule and has been used in a variety of studies due to its unique properties.
Applications De Recherche Scientifique
Analytical Methods in Pharmacology
- Flunarizine hydrochloride and its degradation products, including compounds structurally related to 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol, can be separated using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) for pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).
Synthesis and Catalysis
- The catalytic enantioselective synthesis of related compounds, which are considered as cocaine abuse therapeutic agents, involves crucial asymmetric steps using chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide (Forrat et al., 2007).
Anti-Inflammatory Activity
- Derivatives of compounds structurally similar to 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol have been synthesized and shown to exhibit significant anti-inflammatory activity, as demonstrated by the carrageenan-induced paw edema test in rats (Karande & Rathi, 2017).
Fe-Catalyzed Synthesis
- The industrial production of Flunarizine, a drug structurally related to 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol, involves Fe-catalyzed synthesis. This process highlights the importance of metal-catalyzed amination in pharmaceutical manufacturing (Shakhmaev et al., 2016).
Antitumor Activity
- Piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. These compounds showed significant potential for antitumor applications (Naito et al., 2005).
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-18(24)14-25-19-6-4-16(21)5-7-19/h1-7,12,18,24H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKZQWYESEWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B3035736.png)
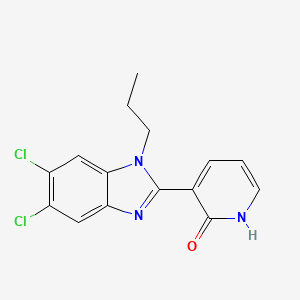
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)

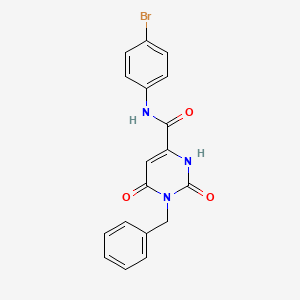
![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)
